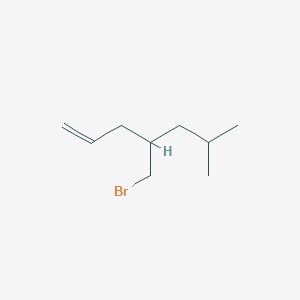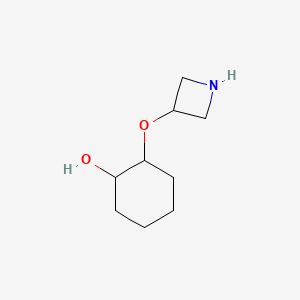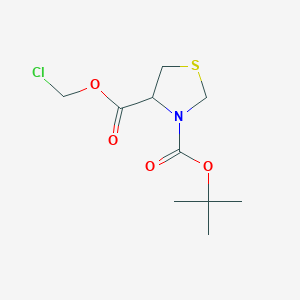
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound with the molecular formula C10H16ClNO4S It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate typically involves the reaction of tert-butylamine, chloroacetyl chloride, and thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the thiazolidine ring: This involves the reaction of tert-butylamine with chloroacetyl chloride to form an intermediate, which then reacts with thioglycolic acid to form the thiazolidine ring.
Introduction of the chloromethyl group: The chloromethyl group is introduced through a substitution reaction, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Various substituted thiazolidine derivatives.
Oxidation reactions: Sulfoxides and sulfones.
Reduction reactions: Thiols.
Hydrolysis: Carboxylic acids.
科学研究应用
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-tert-Butyl 4-methyl 1,3-thiazolidine-3,4-dicarboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
3-tert-Butyl 4-chloromethyl 1,3-oxazolidine-3,4-dicarboxylate: Contains an oxazolidine ring instead of a thiazolidine ring.
Uniqueness
3-tert-Butyl 4-chloromethyl 1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both the chloromethyl group and the thiazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H16ClNO4S |
|---|---|
分子量 |
281.76 g/mol |
IUPAC 名称 |
3-O-tert-butyl 4-O-(chloromethyl) 1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H16ClNO4S/c1-10(2,3)16-9(14)12-6-17-4-7(12)8(13)15-5-11/h7H,4-6H2,1-3H3 |
InChI 键 |
QXPHXDKAFODANP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


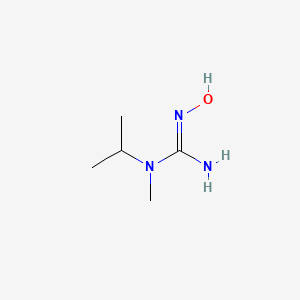
![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)
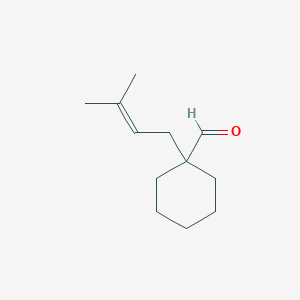

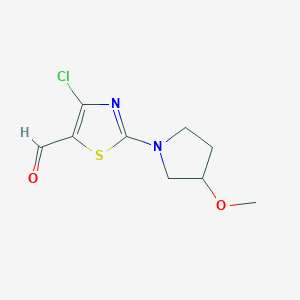
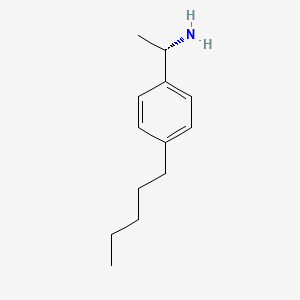
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
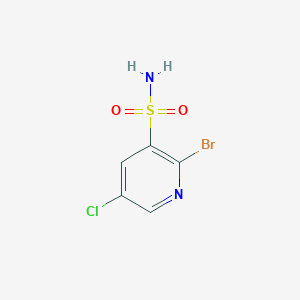
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

